N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that similar compounds may have a distinctive mode of action when used in conjunction with other agents, such as cell-penetrating peptides . This suggests that the compound may interact with its targets in a unique way, leading to changes that contribute to its overall effect.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may have a significant impact on bacterial cells, potentially leading to their death.
Biochemical Analysis
Biochemical Properties
Compounds with a similar benzothiazole structure have been found to exhibit anti-inflammatory properties . They have shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .
Cellular Effects
Similar benzothiazole derivatives have shown promising antimicrobial activity .
Molecular Mechanism
It is suggested that similar benzothiazole derivatives exert their effects by interacting with COX enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling with Pyridine: The final step involves coupling the nitrobenzothiazole derivative with pyridine-4-carboxaldehyde in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Known for their anti-inflammatory properties.
2-methylbenzothiazole derivatives: Investigated for their antimicrobial activities.
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of both a nitro group and a pyridine moiety, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-3-2-4-18-19(14)23-21(29-18)24(13-15-9-11-22-12-10-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIHDKKROUSKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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